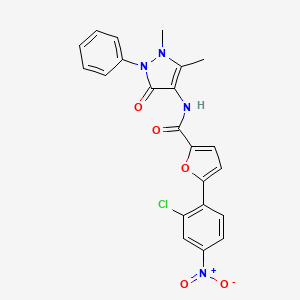![molecular formula C20H23N3O3S B6026354 1-[3-(methylthio)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6026354.png)
1-[3-(methylthio)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(methylthio)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as MPTP and is synthesized through a complex chemical process.
Mechanism of Action
The mechanism of action of MPTP is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. MPTP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MPTP has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, MPTP has been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest.
Advantages and Limitations for Lab Experiments
MPTP has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. It also exhibits potent anti-inflammatory and anti-tumor properties, making it a useful tool for studying various signaling pathways in the body. However, MPTP has some limitations for lab experiments. The compound is relatively expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions related to MPTP. One area of research is the development of new synthetic methods for the compound. Another area of research is the elucidation of the mechanism of action of MPTP. This will help to better understand how the compound exerts its therapeutic effects and may lead to the development of more effective drugs. Additionally, MPTP could be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis.
Conclusion:
In conclusion, 1-[3-(methylthio)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is synthesized through a complex chemical process and exhibits anti-inflammatory, anti-tumor, and anti-viral properties. Although its mechanism of action is not fully understood, MPTP has several advantages for lab experiments and has several future directions related to its use in scientific research.
Synthesis Methods
The synthesis of MPTP involves a multistep process that requires the use of various chemicals and reagents. The process starts with the reaction of 3-(methylthio)propanoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-(3-pyridinyloxy)aniline to form the amide intermediate. The final step involves the reaction of the amide intermediate with proline to form MPTP.
Scientific Research Applications
MPTP has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.
properties
IUPAC Name |
1-(3-methylsulfanylpropanoyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-27-13-10-19(24)23-12-5-8-17(23)20(25)22-16-7-2-3-9-18(16)26-15-6-4-11-21-14-15/h2-4,6-7,9,11,14,17H,5,8,10,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSWEOISUMEADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCC1C(=O)NC2=CC=CC=C2OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[4-(3-methyl-2-buten-1-yl)-1,3-piperazinediyl]diethanol](/img/structure/B6026271.png)
![3-(dimethylamino)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6026278.png)
![2-{[3-(2H-1,2,3-benzotriazol-2-yl)-4-ethoxybenzyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B6026287.png)
![N-{2-[(2-hydroxy-2-phenylethyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6026290.png)
![2-fluoro-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B6026295.png)
![6-methyl-2-(3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl)-4(3H)-pyrimidinone](/img/structure/B6026315.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6026321.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6026331.png)
![1-adamantyl{[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B6026342.png)
![5-(2-phenylvinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6026347.png)
![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6026349.png)
![2-[4-(2-adamantyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6026357.png)
![2-{1-methyl-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6026361.png)
